N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is a synthetic organic compound that features a thiazole ring and a furan ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both thiazole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-12-11(7-8-19-12)13(18)17-15(4,5)14-16-9(2)10(3)20-14/h7-8H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUOWFGQPNXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)(C)C2=NC(=C(S2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide typically involves multi-step organic synthesis
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The thiazole ring is known for its presence in various bioactive molecules, suggesting that this compound could exhibit antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the thiazole and furan rings.
Mechanism of Action
The mechanism by which N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furan ring can also participate in binding interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide: Similar structure but lacks the furan ring.
2-ethylfuran-3-carboxamide: Contains the furan ring but lacks the thiazole moiety.
Thiazole derivatives: Various compounds with the thiazole ring but different substituents.
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is unique due to the combination of the thiazole and furan rings in a single molecule. This dual-ring structure can lead to unique chemical reactivity and biological activity not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
